molecular formula C16H23NO B13926656 2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol

2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol

Cat. No.: B13926656
M. Wt: 245.36 g/mol
InChI Key: ZRINPONUPJNUEP-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a tert-butyl group and a tetrahydropyridinyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol typically involves multi-step organic reactions. One common method includes:

    Alkylation: Introduction of the tert-butyl group to the phenol ring.

    Cyclization: Formation of the tetrahydropyridinyl ring through intramolecular reactions.

    Methylation: Addition of the methyl group to the tetrahydropyridinyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenol ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in organic synthesis.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical studies: Investigated for its interactions with biological molecules.

Medicine

    Pharmaceutical research:

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds, while the tert-butyl and tetrahydropyridinyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-4-methylphenol: Lacks the tetrahydropyridinyl group.

    4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol: Lacks the tert-butyl group.

Uniqueness

2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol is unique due to the presence of both the tert-butyl and tetrahydropyridinyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

2-tert-butyl-4-(3-methyl-1,2,3,4-tetrahydropyridin-6-yl)phenol

InChI

InChI=1S/C16H23NO/c1-11-5-7-14(17-10-11)12-6-8-15(18)13(9-12)16(2,3)4/h6-9,11,17-18H,5,10H2,1-4H3

InChI Key

ZRINPONUPJNUEP-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(NC1)C2=CC(=C(C=C2)O)C(C)(C)C

Origin of Product

United States

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